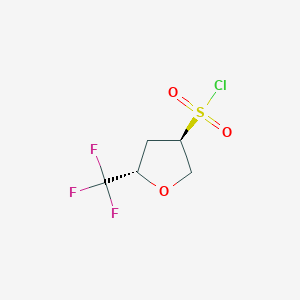
(3R,5S)-5-(Trifluoromethyl)oxolane-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5S)-5-(Trifluoromethyl)oxolane-3-sulfonyl chloride is a chemical compound with the molecular formula C5H6ClF3O3S. It is a sulfonic acid derivative commonly used in organic synthesis as a reagent for introducing sulfonyl groups to organic molecules. This compound is known for its unique trifluoromethyl group, which plays a significant role in pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-(Trifluoromethyl)oxolane-3-sulfonyl chloride typically involves the reaction of oxolane-3-sulfonyl chloride with a base. The resulting compound is then purified and characterized using techniques such as gas chromatography-mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(3R,5S)-5-(Trifluoromethyl)oxolane-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, nucleophiles, and oxidizing or reducing agents. The reaction conditions typically involve controlled temperatures and solvents such as acetonitrile, chloroform, and dichloromethane.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various sulfonyl derivatives.
Aplicaciones Científicas De Investigación
(3R,5S)-5-(Trifluoromethyl)oxolane-3-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for introducing sulfonyl groups to organic molecules.
Biology: The compound has been studied for its potential therapeutic applications, including anti-tumor, anti-viral, and anti-fungal activities.
Medicine: It exhibits DNA cleavage activity, making it a potential therapeutic agent for the treatment of genetic diseases.
Industry: The compound is used in the development of new drugs and materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (3R,5S)-5-(Trifluoromethyl)oxolane-3-sulfonyl chloride involves its ability to selectively react with cysteine thiols in proteins and peptides. This selective reactivity makes it useful in the study of protein dynamics and function. Additionally, its DNA cleavage activity suggests potential interactions with genetic material, which could be leveraged for therapeutic purposes.
Comparación Con Compuestos Similares
Similar Compounds
α-Trifluoromethylstyrene Derivatives: These compounds are versatile synthetic intermediates used in the preparation of more complex fluorinated compounds.
Togni’s Reagents: These reagents exhibit exceptional reactivities in trifluoromethylation reactions and are important in organic transformations.
Uniqueness
(3R,5S)-5-(Trifluoromethyl)oxolane-3-sulfonyl chloride is unique due to its specific trifluoromethyl group and sulfonyl chloride functionality, which provide distinct reactivity and applications in various fields of research and industry.
Propiedades
IUPAC Name |
(3R,5S)-5-(trifluoromethyl)oxolane-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClF3O3S/c6-13(10,11)3-1-4(12-2-3)5(7,8)9/h3-4H,1-2H2/t3-,4+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHODHKORGNEFT-DMTCNVIQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1C(F)(F)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CO[C@@H]1C(F)(F)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
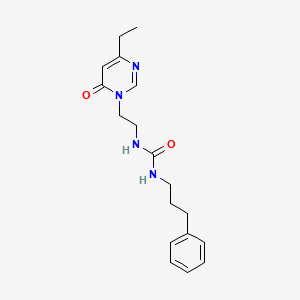
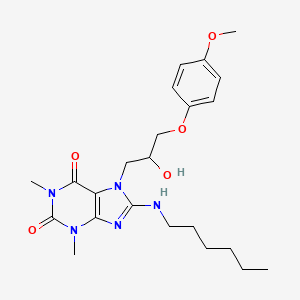
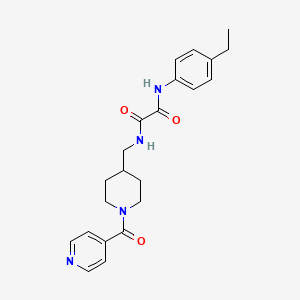
![N-(3-chlorophenyl)-2-(2,4-dioxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl)acetamide](/img/new.no-structure.jpg)
![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride](/img/structure/B2682934.png)
![N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B2682936.png)
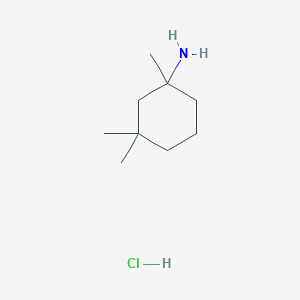
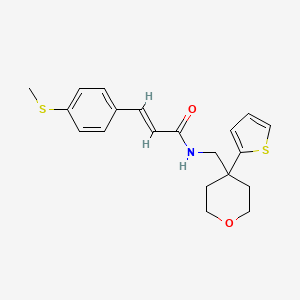
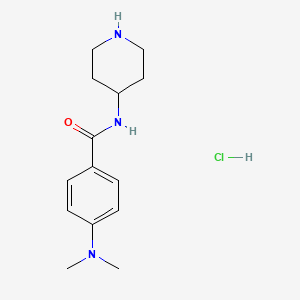
![3-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2682941.png)
![Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4-carboxylate](/img/structure/B2682943.png)
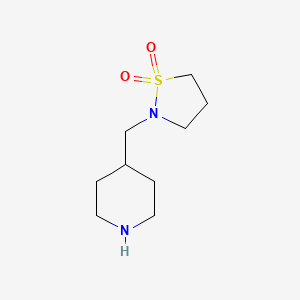
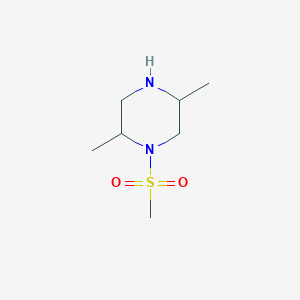
![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2682946.png)
